![molecular formula C12H8Br2O3S B14003760 2,2'-Sulfinylbis[4-bromophenol] CAS No. 53347-31-2](/img/structure/B14003760.png)
2,2'-Sulfinylbis[4-bromophenol]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Sulfinylbis[4-bromophenol] is an organic compound with the molecular formula C12H8Br2O3S It is a derivative of bromophenol, where two bromophenol molecules are linked via a sulfinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Sulfinylbis[4-bromophenol] typically involves the reaction of 4-bromophenol with sulfur-containing reagents. One common method is the nucleophilic aromatic substitution reaction, where 4-bromophenol reacts with sulfur dichloride (SCl2) under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base, such as sodium hydroxide (NaOH), to facilitate the substitution process .
Industrial Production Methods
Industrial production of 2,2’-Sulfinylbis[4-bromophenol] follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Sulfinylbis[4-bromophenol] undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone group using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to its corresponding sulfide using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydroxide (NaOH), sulfur dichloride (SCl2)
Major Products Formed
Oxidation: 2,2’-Sulfonylbis[4-bromophenol]
Reduction: 2,2’-Sulfidebis[4-bromophenol]
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
2,2’-Sulfinylbis[4-bromophenol] has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers are investigating its interactions with biological molecules and its effects on cellular processes.
Medicine: Due to its potential biological activities, 2,2’-Sulfinylbis[4-bromophenol] is being explored as a lead compound for the development of new therapeutic agents.
Mecanismo De Acción
The mechanism of action of 2,2’-Sulfinylbis[4-bromophenol] involves its interaction with specific molecular targets. The sulfinyl group in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. The bromine atoms can also participate in halogen bonding, which can influence the compound’s binding affinity and specificity towards its targets .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Sulfonylbis[4-bromophenol]: This compound is similar to 2,2’-Sulfinylbis[4-bromophenol] but has a sulfone group instead of a sulfinyl group.
2,2’-Sulfidebis[4-bromophenol]: This compound has a sulfide group instead of a sulfinyl group.
4-Bromophenol: The parent compound from which 2,2’-Sulfinylbis[4-bromophenol] is derived.
Uniqueness
2,2’-Sulfinylbis[4-bromophenol] is unique due to the presence of the sulfinyl group, which imparts distinct chemical properties and reactivity compared to its analogs. The sulfinyl group can undergo various chemical transformations, making the compound versatile for different applications in research and industry .
Propiedades
Número CAS |
53347-31-2 |
|---|---|
Fórmula molecular |
C12H8Br2O3S |
Peso molecular |
392.06 g/mol |
Nombre IUPAC |
4-bromo-2-(5-bromo-2-hydroxyphenyl)sulfinylphenol |
InChI |
InChI=1S/C12H8Br2O3S/c13-7-1-3-9(15)11(5-7)18(17)12-6-8(14)2-4-10(12)16/h1-6,15-16H |
Clave InChI |
ZCOYXFAPPXRXMJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Br)S(=O)C2=C(C=CC(=C2)Br)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


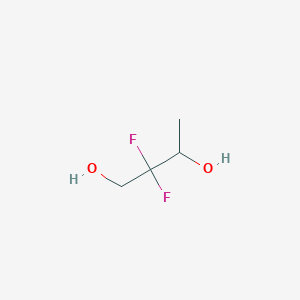
![5-Hydroxy-2,5-dihydro-3h-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B14003684.png)



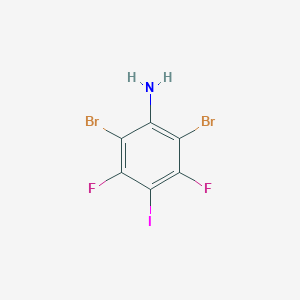
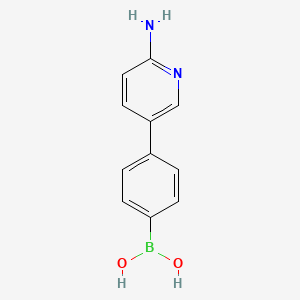
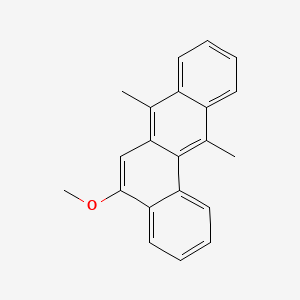
![Methyl 3-[3-[bis[2-(4-methylphenyl)sulfonyloxyethyl]amino]phenyl]propanoate](/img/structure/B14003714.png)
![4-(7-(tert-Butoxycarbonyl)-2,7-diazaspiro[3.5]nonan-2-yl)benzoic acid](/img/structure/B14003717.png)
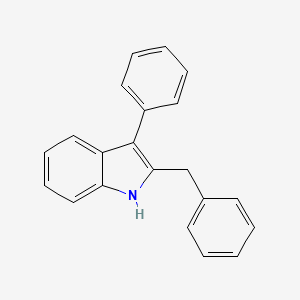
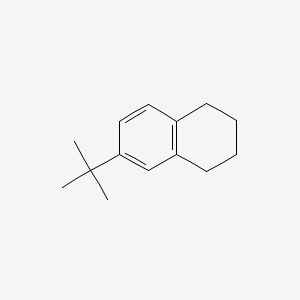
![3-[formyl(methyl)amino]-N,N-dimethyl-2,3-diphenylpropanamide](/img/structure/B14003730.png)
![5-[(4-Methoxyphenyl)methyl]-6-prop-2-enyl-1,3-benzodioxole](/img/structure/B14003733.png)
